4-Iodo-2-methylbutan-2-ol

Description

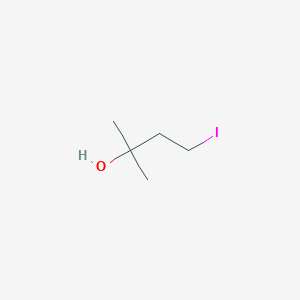

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQRDZIRSPGMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221248-59-5 | |

| Record name | 4-iodo-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Significance of Halogenated Alcohols in Retrosynthetic Analysis and Target Synthesis

Halogenated alcohols, or halohydrins, are functional groups of immense strategic importance in the planning of organic syntheses, a process known as retrosynthetic analysis. pearson.comfiveable.me This analytical method involves deconstructing a complex target molecule into simpler, commercially available precursors. pearson.com Halohydrins are valuable intermediates in this context because they represent a masked form of other crucial functional groups, particularly epoxides. chemistrysteps.comwikipedia.org The disconnection of an epoxide via a base-mediated intramolecular S_N2 reaction leads directly back to a halohydrin, making them a key retrosynthetic transform. chemistrysteps.com

Furthermore, the synthesis of halohydrins is readily achieved from simple alkenes through electrophilic addition of a halogen in the presence of water. wikipedia.orglibretexts.org This reaction establishes two new functional groups—a hydroxyl group and a halogen—across a double bond with well-defined stereochemistry (anti-addition). wikipedia.orgleah4sci.com This reliability allows chemists to strategically place these functionalities for subsequent transformations, such as eliminations to regenerate alkenes, substitutions, or the aforementioned epoxide formations. Their utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and various natural products. researchgate.net

Overview of Key Functional Groups in 4-Iodo-2-methylbutan-2-ol: Tertiary Alcohol and Primary Alkyl Iodide Architectures

The synthetic versatility of this compound is rooted in the distinct reactivity of its two primary functional groups: a tertiary alcohol and a primary alkyl iodide.

The tertiary alcohol is a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural arrangement has several implications for its reactivity. Tertiary alcohols are resistant to oxidation under standard conditions. However, in the presence of strong acid, the hydroxyl group can be protonated, converting it into a good leaving group (water). pressbooks.pubmasterorganicchemistry.comlibretexts.org This facilitates elimination (E1) reactions to form alkenes or, under specific conditions, S_N1 substitution reactions. pressbooks.publibretexts.org The bulky nature of the tertiary center often directs the regioselectivity of such reactions.

The primary alkyl iodide feature consists of an iodine atom attached to a carbon that is bonded to only one other carbon atom. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. researchgate.net This part of the molecule is highly susceptible to attack by a wide range of nucleophiles via an S_N2 mechanism. chemistrysteps.com The unhindered nature of the primary carbon further facilitates this reaction pathway. This bifunctional character allows for selective reaction at the iodide center while the tertiary alcohol remains intact, or vice versa, depending on the chosen reaction conditions.

Historical Development and Contemporary Relevance of Iodo-Alcohol Chemistry in Organic Synthesis

The chemistry of iodo-alcohols is a subset of the broader field of halohydrin chemistry, which dates back to the 19th century. Early methods for their synthesis involved the reaction of alkenes with iodine in aqueous media or the ring-opening of epoxides with hydroiodic acid or metal iodides. wikipedia.orgresearchgate.net These foundational reactions established iodo-alcohols as useful intermediates. For instance, the iodoform (B1672029) reaction, first observed in the 19th century, involves the treatment of methyl ketones or certain secondary alcohols with iodine and base to produce iodoform, highlighting an early transformation involving iodine and hydroxyl functionalities. numberanalytics.com

In contemporary organic synthesis, the relevance of iodo-alcohols has expanded significantly. Modern synthetic methods provide highly regioselective and stereoselective routes to these compounds. organic-chemistry.org For example, reagents like N-iodosuccinimide (NIS) in aqueous solvents or combinations of molecular iodine with hypervalent iodine reagents are used for the efficient iodohydroxylation of alkenes. researchgate.net The development of organocatalysis and mechanochemistry has introduced even milder and more environmentally friendly synthetic protocols. researchgate.net

Today, iodo-alcohols are key building blocks in the synthesis of complex molecules, including marine natural products and pharmaceuticals. researchgate.net The unique reactivity of the iodine atom allows for its participation in a variety of coupling reactions and further functionalization. The interplay between the hydroxyl and iodo groups in bifunctional molecules like this compound is exploited in cascade reactions and in the design of specialized catalysts where the hydroxyl group can act as an internal co-catalyst. nii.ac.jprsc.org

Mentioned Compounds

Synthetic Pathways and Methodologies for 4 Iodo 2 Methylbutan 2 Ol

Construction of the 2-Methylbutan-2-ol Carbon Skeleton

The initial phase in the synthesis of 4-iodo-2-methylbutan-2-ol is the construction of the foundational 2-methylbutan-2-ol carbon skeleton. This can be accomplished through several established methods, primarily involving the creation of a tertiary alcohol.

Alcohol Synthesis via Acid-Catalyzed Hydration of Unsaturated Precursors (e.g., 2-methylbut-2-ene)

One common and straightforward method for synthesizing 2-methylbutan-2-ol is through the acid-catalyzed hydration of an alkene, such as 2-methyl-2-butene. doubtnut.comshaalaa.com This reaction proceeds by adding a molecule of water across the double bond of the alkene in the presence of an acid catalyst. doubtnut.com The mechanism follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, leading to the formation of the desired tertiary alcohol. doubtnut.com

The reaction is typically carried out using dilute solutions of strong acids like sulfuric acid. The alkene, 2-methyl-2-butene, is the logical precursor for this reaction to yield 2-methylbutan-2-ol. tardigrade.indoubtnut.com

Organometallic Approaches for Tertiary Alcohol Formation from Ketone Precursors

Organometallic reagents, such as Grignard reagents, provide a versatile and powerful method for the synthesis of tertiary alcohols from ketone precursors. organic-chemistry.orgchemguide.co.uklibretexts.orgnii.ac.jp This approach involves the nucleophilic addition of the organometallic compound to the carbonyl carbon of a ketone. organicchemistrytutor.com The reaction forms a new carbon-carbon bond and, after an acidic workup, yields a tertiary alcohol. savitapall.com

To synthesize 2-methylbutan-2-ol, a suitable ketone precursor would be acetone (B3395972). The reaction of acetone with ethyl magnesium bromide (a Grignard reagent) would lead to the formation of the desired tertiary alcohol. savitapall.com This method is highly effective for creating the specific carbon framework of 2-methylbutan-2-ol.

| Precursor | Reagent | Product | Reaction Type |

| 2-methyl-2-butene | H₂O, H⁺ | 2-methylbutan-2-ol | Acid-Catalyzed Hydration |

| Acetone | 1. CH₃CH₂MgBr 2. H₃O⁺ | 2-methylbutan-2-ol | Grignard Reaction |

Regioselective Introduction of the Primary Iodide Moiety at the C4 Position

Once the 2-methylbutan-2-ol skeleton is established, the next critical step is the regioselective introduction of a primary iodide at the C4 position. This requires methods that can specifically target the terminal carbon while preserving the tertiary alcohol functionality.

Hydroiodination Techniques for Terminal Alkenes

Hydroiodination of a terminal alkene is a direct method to introduce an iodine atom. In the context of synthesizing this compound, a precursor like 2-methylbut-3-en-2-ol could undergo hydroiodination. However, classical hydroiodination using hydrogen iodide often follows Markovnikov's rule, which would place the iodine on the more substituted carbon. To achieve the desired anti-Markovnikov addition for a primary iodide, specialized methods are necessary. Recent advancements have explored rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes, which could potentially be adapted for specific alkenes. nih.gov Alternative methods for hydroiodination of alkenes involve using reagents like I₂ and Et₃SiH in the presence of a copper(II) catalyst. researchgate.net

Functional Group Transformations to Install the Iodide from Other Halogenated or Oxygenated Precursors

A more common and reliable strategy involves the conversion of a pre-existing functional group at the C4 position into an iodide.

From other Halides (Finkelstein Reaction): The Finkelstein reaction is a classic method for preparing alkyl iodides from alkyl chlorides or bromides. acs.orgiitk.ac.inbyjus.comunacademy.comwikipedia.org This is an S_N2 reaction where an alkyl halide is treated with a solution of sodium iodide in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org For the synthesis of this compound, a precursor such as 4-chloro-2-methylbutan-2-ol or 4-bromo-2-methylbutan-2-ol (B138304) would be required.

From Alcohols: A primary alcohol at the C4 position can be converted to an iodide. This transformation can be achieved using various reagents. One effective system is the use of cerium(III) chloride heptahydrate and sodium iodide in acetonitrile, which provides a mild method for converting alcohols to iodides. cmu.edu Another approach involves using a combination of NaBH₄ and I₂. ccspublishing.org.cn The Appel reaction, which uses triphenylphosphine (B44618) and iodine, is another well-established method for this conversion, though it can produce triphenylphosphine oxide as a difficult-to-remove byproduct. nih.gov

| Precursor Functional Group | Reagent(s) | Reaction Name/Type | Product Functional Group |

| Primary Bromide/Chloride | NaI in acetone | Finkelstein Reaction | Primary Iodide |

| Primary Alcohol | CeCl₃·7H₂O, NaI | Iodination | Primary Iodide |

| Primary Alcohol | PPh₃, I₂ | Appel Reaction | Primary Iodide |

Ring-Opening Reactions of Cyclic Ethers or Epoxides with Iodide Nucleophiles

The ring-opening of cyclic ethers, particularly epoxides, with an iodide nucleophile offers another pathway to introduce the iodo and hydroxyl groups in a single step. fiveable.me The reaction of an appropriately substituted epoxide with an iodide source can lead to the formation of a β-iodo alcohol. mdpi.comresearchgate.net For example, the ring-opening of a terminal epoxide with an iodide nucleophile typically proceeds via an S_N2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.org This would result in a primary iodide and a secondary alcohol. To obtain the specific structure of this compound, a custom-synthesized cyclic ether, such as 2,2-dimethyltetrahydrofuran, could potentially be opened with an iodinating agent. The ring-opening of cyclic ethers with acid iodides under solvent- and catalyst-free conditions has also been reported. rsc.org

Convergent and Divergent Synthetic Strategies Toward this compound and its Analogs

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies. These methods offer flexibility in accessing the target molecule and a variety of structurally related compounds from common intermediates or building blocks.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, this could involve the coupling of a three-carbon fragment containing the tertiary alcohol with a one-carbon iodinated synthon.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to yield a library of structurally related compounds. This approach is particularly useful for creating analogs of this compound with modifications to the carbon skeleton or substitution at the alcohol or iodide positions.

One common divergent strategy involves the ring-opening of epoxides. researchgate.netthieme-connect.demdpi.comorganic-chemistry.org Epoxides can be readily prepared and their subsequent regioselective ring-opening with an iodine source provides a direct route to iodohydrins. researchgate.netthieme-connect.demdpi.comorganic-chemistry.org For instance, an appropriately substituted epoxide can be opened with reagents like elemental iodine, often in the presence of a catalyst, to yield the desired 1,2-iodo alcohol functionality. researchgate.netmdpi.com The regioselectivity of the ring-opening is a crucial aspect, with the nucleophilic attack of the iodide typically occurring at the less substituted carbon of the epoxide ring. mdpi.com A variety of catalysts, including diamine podands and meso-tetraphenylporphyrins, have been shown to facilitate this transformation under mild and neutral conditions. researchgate.netmdpi.com

Another widely used method for the synthesis of halohydrins, including iodohydrins, is the reaction of alkenes with a halogen in the presence of water. chemistrysteps.combyjus.comjove.commasterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by water. chemistrysteps.comjove.commasterorganicchemistry.com For unsymmetrical alkenes, this reaction is regioselective, with the nucleophile (water) attacking the more substituted carbon of the halonium ion, following Markovnikov's rule. byjus.comlibretexts.org The stereochemistry of this addition is typically anti. chemistrysteps.commasterorganicchemistry.com

The direct iodination of alcohols is another key transformation in the synthesis of iodo-functionalized compounds. savemyexams.comresearchgate.netmanac-inc.co.jpias.ac.inorganic-chemistry.org Tertiary alcohols, however, can be challenging to convert to their corresponding iodides under certain conditions. researchgate.netorganic-chemistry.org Methods involving reagents like red phosphorus and iodine can be employed for the iodination of alcohols. savemyexams.com The choice of iodinating agent and reaction conditions is critical to achieve the desired transformation without promoting side reactions, such as elimination. manac-inc.co.jp

The following tables summarize various synthetic approaches that can be applied to the synthesis of this compound and its analogs, categorized by the key bond formation or functional group transformation.

Table 1: Synthesis of Halohydrins from Alkenes

| Alkene Substrate | Reagents | Key Features |

| Unsymmetrical Alkene | X₂, H₂O (X = Cl, Br, I) | Follows Markovnikov's rule for regioselectivity. byjus.comlibretexts.org |

| General Alkene | X₂, H₂O (X = Cl, Br, I) | Proceeds via a cyclic halonium ion intermediate. chemistrysteps.comjove.commasterorganicchemistry.com |

| General Alkene | X₂, H₂O (X = Cl, Br, I) | Results in anti-addition of the halogen and hydroxyl groups. chemistrysteps.commasterorganicchemistry.com |

Table 2: Synthesis of Iodohydrins from Epoxides

| Epoxide Substrate | Reagents | Catalyst/Conditions | Key Features |

| Terminal Epoxides | Elemental Iodine | Diamine podands | Regioselective ring-opening at the less substituted carbon. researchgate.net |

| Various Epoxides | Elemental Iodine | meso-Tetraphenylporphyrins | High yields under neutral and mild conditions. mdpi.com |

| Various Epoxides | Elemental Iodine | Thiophenol | Highly efficient and rapid reaction at room temperature. organic-chemistry.org |

| Terminal Epoxides | Alkali Metal Iodides | Acid catalyst (e.g., Amberlyst 15) | Milder conditions compared to elemental iodine or HI. thieme-connect.de |

Table 3: Iodination of Alcohols

| Alcohol Substrate | Reagents | Key Features |

| Primary, Secondary Alcohols | PPh₃/I₂/4-DMAP | Mild and selective iodination at room temperature. researchgate.net |

| Primary, Secondary Alcohols | MeSCH=NMe₂⁺ I⁻ | Selective for primary over secondary alcohols. Tertiary alcohols are inert. organic-chemistry.org |

| Primary, Secondary Alcohols | Red Phosphorus, Iodine | A classic method for converting alcohols to iodides. savemyexams.com |

| Alcohols | Alkali Iodide, Strong Protonic Acid | High yields, but can lead to elimination and rearrangement in tertiary alcohols. manac-inc.co.jp |

Reactivity Profiles and Advanced Chemical Transformations of 4 Iodo 2 Methylbutan 2 Ol

Primary Alkyl Iodide Reactivity: Leveraging C-I Bond Lability

The primary alkyl iodide moiety is the more reactive site of the molecule under many conditions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitutions and a prime site for initiating radical processes or engaging in metal-catalyzed reactions.

Nucleophilic Substitution Pathways (SN2 emphasis due to primary alkyl iodide)

The primary carbon bearing the iodine atom is sterically unhindered, strongly favoring the bimolecular nucleophilic substitution (SN2) mechanism. quora.comchemistrysteps.com In this concerted process, a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. pressbooks.pub Given that the iodine atom is an excellent leaving group, a wide variety of nucleophiles can displace it to form new carbon-heteroatom or carbon-carbon bonds.

Key features of SN2 reactions at the primary iodide of 4-iodo-2-methylbutan-2-ol include:

Mechanism: A single, concerted step involving a backside attack by the nucleophile. masterorganicchemistry.compressbooks.pub

Steric Hindrance: The low steric hindrance at the primary carbon facilitates the approach of the nucleophile, making the SN2 pathway highly favorable compared to SN1, which would involve a highly unstable primary carbocation. quora.com

Leaving Group Ability: The iodide ion (I⁻) is a superb leaving group due to its large size, which disperses the negative charge, and the weakness of the C-I bond.

Common nucleophilic substitution reactions for this compound would involve reacting it with various nucleophiles to yield a diverse array of products, while preserving the tertiary alcohol functionality.

Table 1: Examples of Nucleophilic Substitution (SN2) Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (B78521) | NaOH (aq) | 2-Methylbutane-1,2-diol |

| Alkoxide | NaOCH₃ | 4-Methoxy-2-methylbutan-2-ol |

| Cyanide | KCN | 4-Cyano-2-methylbutan-2-ol |

| Azide | NaN₃ | 4-Azido-2-methylbutan-2-ol |

| Thiolate | NaSPh | 2-Methyl-4-(phenylthio)butan-2-ol |

| Ammonia | NH₃ | 4-Amino-2-methylbutan-2-ol |

Radical Processes Initiated by the Carbon-Iodine Bond

The weak C-I bond (bond dissociation energy ~50–70 kcal/mol) makes this compound an excellent precursor for generating primary alkyl radicals. nih.gov This can be achieved through various initiation methods, including photolysis, thermal decomposition of radical initiators, or single-electron transfer (SET) from a metal or electrochemical source. nih.govrsc.org

Atom Transfer Radical Addition (ATRA): In ATRA, a radical is generated from the alkyl iodide and adds to an unsaturated system like an alkene or alkyne. rsc.orgnih.gov The resulting radical intermediate then abstracts an iodine atom from another molecule of the starting alkyl iodide, propagating a radical chain reaction and forming a new carbon-carbon bond. capes.gov.br This method is effective for introducing functional groups to unsaturated molecules. rsc.org Recent developments have focused on stereodivergent ATRA reactions to alkynes, allowing for selective synthesis of either E- or Z-iodoalkenes. rsc.org

Reductive Dehalogenation: This process involves the replacement of the iodine atom with a hydrogen atom. Classically, this is performed using reagents like tributyltin hydride, but due to toxicity concerns, cleaner alternatives have been developed. rsc.org Electrochemical methods, for instance, can generate radicals from alkyl iodides which are then quenched to afford the dehalogenated product, offering a green alternative to traditional tin-based reagents. ucl.ac.uk

Table 2: Radical Processes Involving the C-I Bond

| Process | Description | Typical Reagents/Conditions | Resulting Transformation |

|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Formation of a C-C bond by adding the alkyl radical across an alkene or alkyne. rsc.orgnih.gov | Radical initiator (AIBN), light, or transition-metal/photocatalysis + alkene/alkyne acceptor. rsc.orgresearchgate.net | R-I + H₂C=CHR' → R-CH₂-CH(I)-R' |

| Reductive Dehalogenation | Replacement of the iodine atom with a hydrogen atom. | Bu₃SnH, AIBN; or electrochemical reduction. rsc.org | R-I → R-H |

Transition Metal-Catalyzed Cross-Coupling Reactions

The primary alkyl iodide is an effective electrophile in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. ntu.edu.sgnih.gov While coupling unactivated alkyl electrophiles has been challenging due to issues like slow oxidative addition and rapid β-hydride elimination, significant progress has been made. acs.orgnih.gov

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, typically catalyzed by palladium or nickel. wikipedia.org Research has established catalyst systems, such as those based on Pd₂(dba)₃ and sterically demanding phosphine (B1218219) ligands like PCyp₃ (tricyclopentylphosphine), that are effective for coupling primary alkyl iodides with a range of alkyl-, alkenyl-, and arylzinc halides. acs.orgorganic-chemistry.orgacs.org These methods show good functional group tolerance. acs.org

Suzuki-Miyaura Coupling: While traditionally used for sp²-sp² couplings, advancements have enabled the use of primary alkyl halides. Pioneering work demonstrated the feasibility of coupling primary alkyl iodides with 9-BBN derivatives using a Pd(PPh₃)₄ catalyst. acs.org Further developments have expanded the scope to include other boranes and boronic acids.

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling Conditions

| Coupling Reaction | Catalyst System | Typical Conditions | Coupling Partner |

|---|---|---|---|

| Negishi | 2% Pd₂(dba)₃ / 8% PCyp₃ / NMI acs.orgorganic-chemistry.orgacs.org | THF/NMP, 80 °C | R'-ZnX (Alkyl, Alkenyl, Aryl) |

| Suzuki-Miyaura | Pd(PPh₃)₄ acs.org | Toluene, reflux | R'-9-BBN |

Tertiary Alcohol Reactivity: Transformations of the Hydroxyl Group

The tertiary alcohol in this compound is generally less reactive than the primary iodide. The hydroxyl group (–OH) is a poor leaving group, and the sterically hindered tertiary carbon disfavors SN2 reactions. msu.edu Therefore, transformations at this center typically require activation of the hydroxyl group or employ radical-based strategies.

Derivatization to Activated Leaving Groups for Further Functionalization

To make the tertiary alcohol susceptible to nucleophilic substitution (via an SN1 mechanism, given the stable tertiary carbocation that would form), the hydroxyl group must first be converted into a better leaving group. msu.edu This is commonly achieved by derivatizing the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). nih.gov

The reaction involves treating the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TosCl) in the presence of a non-nucleophilic base like pyridine. msu.edu The resulting sulfonate esters are excellent leaving groups, roughly equivalent in leaving group ability to halides, because their conjugate acids are very strong acids. nih.gov Once activated, the substrate can undergo substitution or elimination reactions.

Table 4: Common Activating Groups for Alcohols

| Leaving Group | Name | Reagent | Relative Reactivity |

|---|---|---|---|

| -OTs | Tosylate | p-Toluenesulfonyl chloride (TosCl) | Good |

| -OMs | Mesylate | Methanesulfonyl chloride (MsCl) | Good |

| -OTf | Triflate | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Excellent |

Radical Dehydroxylative Functionalizations

Recent advances in synthetic methodology have enabled the direct use of alcohols in radical reactions, bypassing the need for pre-activation. thieme-connect.com Deoxygenative radical C–C bond-forming reactions of alcohols, particularly tertiary alcohols, represent a powerful strategy for constructing all-carbon quaternary centers. acs.orgresearchgate.net

Titanium-catalyzed protocols have emerged as highly effective for this purpose. organic-chemistry.org These methods involve the homolytic cleavage of the C–OH bond of the tertiary alcohol, mediated by a low-valent titanium species, to generate a tertiary carbon radical. thieme-connect.comacs.org This radical can then be trapped by a variety of radical acceptors, such as activated alkenes or vinyl halides, to form a new C-C bond. organic-chemistry.orgacs.org A key advantage of this approach is its high chemoselectivity; it selectively activates tertiary alcohols while leaving primary and secondary alcohols untouched. acs.orgorganic-chemistry.org This strategy allows for the direct conversion of the tertiary alcohol in this compound into a new alkyl or vinyl group, providing a modern and efficient route to complex molecular architectures. acs.orgresearchgate.net

Table 5: Titanium-Catalyzed Dehydroxylative Functionalization of Tertiary Alcohols

| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type |

|---|---|---|---|

| Alkylation | TiCl₄, Mn, Collidine acs.orgorganic-chemistry.org | Activated Alkenes | All-carbon quaternary center |

| Vinylation | Ti(III) catalyst acs.org | Vinyl Halides | Vinylated all-carbon quaternary center |

Tandem and Cascade Reactions Utilizing Both Functional Groups

Tandem and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. In the case of this compound, the presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing an iodine atom provides the ideal platform for such transformations.

The intramolecular reaction between the hydroxyl group and the iodinated carbon in this compound is a facile process that leads to the formation of cyclic ethers. This transformation is a classic example of an intramolecular Williamson ether synthesis. Under basic conditions, the tertiary alcohol is deprotonated to form an alkoxide, which then acts as an internal nucleophile, displacing the iodide via an SN2 reaction. This results in the formation of a five-membered tetrahydrofuran (B95107) ring, specifically 2,2-dimethyltetrahydrofuran. nih.govnih.gov The reaction is highly efficient due to the favorable kinetics of forming a five-membered ring.

The general mechanism involves the deprotonation of the hydroxyl group by a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by an intramolecular nucleophilic attack on the carbon bearing the iodine atom, leading to the formation of the cyclic ether and the release of an iodide ion.

This iodine-directed cyclization can also be a key step in the synthesis of more complex structures like spiroketals. While this compound itself does not form a spiroketal in a single step, analogous iodinated diols can undergo a tandem iodocyclization-spiroketalization sequence. nih.gov For instance, a dihydroxyalkene can first undergo an iodoetherification to form a substituted iodo-tetrahydrofuran, which can then undergo a subsequent silver triflate-mediated spiroketalization. nih.govwikipedia.org

Table 1: Iodine-Directed Intramolecular Ether Formation

| Reactant | Reagents and Conditions | Major Product |

| This compound | 1. NaH 2. THF, reflux | 2,2-Dimethyltetrahydrofuran |

The proximity of the iodine and hydroxyl groups in this compound can facilitate various rearrangement reactions, particularly under conditions that favor carbocation formation. wikipedia.orgcurlyarrows.com A key concept governing these transformations is neighboring group participation (NGP), where an adjacent functional group interacts with the reaction center, influencing the reaction's rate and stereochemistry. wikipedia.org

In the case of this compound, if the molecule is subjected to conditions that would typically lead to the formation of a primary carbocation upon departure of the iodide (which is highly unstable), the reaction pathway is altered. Instead, the hydroxyl group can act as an internal nucleophile, participating in the displacement of the iodide ion. This can lead to the formation of a transient cyclic oxonium ion intermediate.

Alternatively, under acidic conditions, protonation of the hydroxyl group followed by loss of water would generate a tertiary carbocation. This carbocation is relatively stable; however, the presence of the iodine atom can still influence subsequent reactions.

A plausible rearrangement for a related halohydrin could involve a Wagner-Meerwein rearrangement. wikipedia.orglibretexts.orgnumberanalytics.com For instance, in a similar system, the formation of a carbocation can be followed by a 1,2-hydride or alkyl shift to yield a more stable carbocation, ultimately leading to a rearranged product. While specific studies on the rearrangement of this compound are not extensively documented, the principles of carbocation chemistry suggest that under appropriate conditions, rearrangement to form, for example, a more substituted carbocation prior to elimination or substitution is a feasible pathway. The neighboring iodine atom can also participate in the stabilization of a carbocation intermediate through the formation of a bridged iodonium (B1229267) ion. uou.ac.in

Table 2: Potential Rearrangement Pathways

| Starting Material | Conditions | Intermediate | Potential Product Type |

| This compound | Lewis Acid or Protic Acid | Carbocation | Rearranged Alkenes/Alcohols |

Elimination Reactions Leading to Unsaturated Products

Elimination reactions of this compound can lead to the formation of unsaturated products, specifically alkenes. These reactions are typically promoted by treatment with a base. The regiochemical outcome of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, there are two types of β-hydrogens that can be abstracted by a base: the hydrogens on the carbon adjacent to the iodinated carbon (C3) and the methyl hydrogens at C1. However, elimination reactions of alkyl halides primarily involve the abstraction of a proton from a carbon adjacent to the carbon bearing the leaving group. Therefore, the most likely elimination pathway involves the removal of a proton from the C3 position.

The reaction, when carried out with a strong, non-bulky base such as potassium hydroxide in ethanol, would proceed via an E2 mechanism. libretexts.orglibretexts.org This involves a concerted step where the base abstracts a proton from the C3 position, and the iodide ion is simultaneously expelled, leading to the formation of a double bond between C3 and C4. The expected major product would be 2-methylbut-3-en-2-ol. The formation of the alternative, less substituted alkene (a methylene-containing compound) via abstraction of a proton from the methyl group on the same carbon as the hydroxyl group is less likely under standard elimination conditions for alkyl halides.

Table 3: Elimination Reaction of this compound

| Reactant | Reagents and Conditions | Major Product | Theoretical Basis |

| This compound | KOH, Ethanol, Heat | 2-Methylbut-3-en-2-ol | Zaitsev's Rule |

Mechanistic Investigations into 4 Iodo 2 Methylbutan 2 Ol Chemistry

Elucidation of Radical-Mediated Reaction Mechanisms

The presence of a carbon-iodine bond in 4-Iodo-2-methylbutan-2-ol makes it a prime candidate for radical-mediated reactions. The C-I bond is relatively weak and susceptible to homolytic cleavage, initiating radical chain processes that can be harnessed for complex molecular synthesis.

Single Electron Transfer (SET) Pathways and Radical Chain Processes

Radical reactions involving this compound can be initiated through a single electron transfer (SET) from a suitable donor, such as a metal reductant or a photocatalyst. libretexts.orgresearchgate.net This process generates a radical anion, which then expels an iodide ion to form a primary alkyl radical. This initial radical is a key intermediate that propagates a radical chain reaction. libretexts.org

A typical radical chain mechanism proceeds in three main stages:

Initiation: Formation of the initial carbon-centered radical from this compound, often facilitated by an initiator or an SET process.

Propagation: The carbon radical engages in further reactions, such as addition to an unsaturated bond or a hydrogen atom abstraction, to form a new radical species which continues the chain.

Termination: Two radical species combine to form a stable, non-radical product, thereby ending the chain reaction.

The SET pathway is a powerful method for initiating such sequences under mild conditions. researchgate.netscispace.com

| Stage | Hypothetical Reaction with this compound | Description |

| Initiation (via SET) | HO(CH₃)₂C-CH₂-CH₂-I + e⁻ → [HO(CH₃)₂C-CH₂-CH₂-I]•⁻ → HO(CH₃)₂C-CH₂-CH₂• + I⁻ | A single electron is transferred to the molecule, leading to the fragmentation of the C-I bond to form a primary alkyl radical. |

| Propagation | HO(CH₃)₂C-CH₂-CH₂• + H-Donor → HO(CH₃)₂C-CH₂-CH₃ + Donor• | The alkyl radical abstracts a hydrogen atom from a donor molecule (like Bu₃SnH), forming the reduced product and a new radical to continue the chain. libretexts.org |

| Termination | 2 x [HO(CH₃)₂C-CH₂-CH₂•] → HO(CH₃)₂C-(CH₂)₄-C(CH₃)₂OH | Two alkyl radicals combine in a dimerization reaction to terminate the chain. |

Hydrogen Atom Transfer (HAT) Processes in Functionalization Reactions

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is exchanged between a radical and a molecule. mdpi.comresearchgate.net In the context of this compound, once a radical is generated, it can undergo either intermolecular or intramolecular HAT. Intramolecular HAT, particularly a 1,5-HAT, is a plausible pathway where the primary radical at C4 could abstract the hydrogen atom from the tertiary alcohol's hydroxyl group. This would result in the formation of a more stable oxygen-centered radical.

The feasibility of a HAT process is governed by thermodynamics, specifically the difference in bond dissociation energies (BDEs) between the bond being broken and the one being formed. mdpi.com A HAT reaction is generally favored when it leads to the formation of a weaker bond. nih.gov

| Bond Type | Representative BDE (kcal/mol) | Implication for HAT with this compound |

| Primary C-H | ~101 | Abstraction of a primary hydrogen is thermodynamically less favorable. |

| Secondary C-H | ~98 | Abstraction of a secondary hydrogen is moderately favorable. |

| Tertiary C-H | ~96 | Not present on the carbon backbone of this molecule, but serves as a benchmark. |

| O-H (Alcohol) | ~104 | The O-H bond is strong, making direct abstraction by a carbon radical challenging unless sterically favored (e.g., via a 1,5-HAT). |

Role of Specific Initiators and Catalysts in Promoting Radical Cascade Reactions

The initiation of radical reactions from this compound requires an external energy source or a chemical initiator to generate the first radical species. Common methods include thermal or photochemical cleavage of a dedicated radical initiator, or the use of a catalyst. nih.gov

Thermal Initiators: Compounds like azobisisobutyronitrile (AIBN) decompose upon heating to produce radicals that can abstract the iodine atom from this compound to start a chain reaction. nih.gov

Organometallic Initiators: Reagents such as triethylborane (B153662) (Et₃B) can initiate radical reactions even at low temperatures, often in the presence of trace amounts of oxygen. researchgate.net

Photoredox Catalysts: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. nih.govnih.gov A photocatalyst, upon excitation by light, can engage in an SET event with this compound to generate the key alkyl radical intermediate, enabling complex cascade reactions. mdpi.com

| Initiator/Catalyst Type | Example | Mechanism of Action |

| Thermal Initiator | Azobisisobutyronitrile (AIBN) | Decomposes with heat to form carbon-centered radicals and N₂ gas. |

| Organoborane Initiator | Triethylborane (Et₃B) / O₂ | Reacts with trace oxygen to generate ethyl radicals that initiate the chain. researchgate.net |

| Photocatalyst | Iridium or Ruthenium complexes | Absorbs visible light to reach an excited state capable of single electron transfer. nih.gov |

Analysis of Polar and Ionic Reaction Mechanisms

Beyond radical pathways, this compound can undergo a variety of polar and ionic reactions, primarily dictated by its tertiary alcohol and primary alkyl iodide functionalities.

Carbocationic Intermediates in Tertiary Alcohol Transformations and Subsequent Rearrangements

The tertiary alcohol group is prone to reactions involving carbocationic intermediates, particularly under acidic conditions. ncert.nic.in Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). The departure of water generates a relatively stable tertiary carbocation at the C2 position.

Once formed, this carbocation is a potent electrophile and can undergo several subsequent reactions:

Reaction with a Nucleophile: The carbocation can be trapped by a nucleophile to form a new substitution product.

Elimination: Loss of a proton from an adjacent carbon (e.g., C1 or C3) can lead to the formation of an alkene, such as 2-methylbut-1-ene or 2-methylbut-2-ene.

Rearrangement: While less likely in this specific symmetric structure, carbocations are known to undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocationic species.

The stability of the tertiary carbocation is a key driving force for these transformations. ncert.nic.in

| Step | Reaction Description | Intermediate/Product |

| 1. Protonation | The lone pair on the alcohol's oxygen atom attacks a proton (H⁺) from an acid catalyst. | Protonated alcohol (oxonium ion) |

| 2. Formation of Carbocation | The C-O bond breaks, and the leaving group (H₂O) departs. | Tertiary carbocation at C2 |

| 3. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the positively charged carbon. | Substitution product |

| 4. Elimination (E1) | A base removes a proton from an adjacent carbon, forming a double bond. | Alkene product |

Nuance of Nucleophilic Attack and Leaving Group Departure in Halide Chemistry

The primary alkyl iodide functionality of this compound is an excellent substrate for nucleophilic substitution reactions. kerala.gov.in In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion, which is an excellent leaving group due to its large size and the stability of the I⁻ anion. libretexts.orglibretexts.org

This substitution can proceed via two primary mechanisms:

Sₙ2 (Substitution Nucleophilic Bimolecular): This mechanism is highly favored for primary halides. It involves a single, concerted step where the nucleophile attacks the carbon from the side opposite to the leaving group (a "backside attack"). libretexts.orglibretexts.org The rate of this reaction depends on the concentration of both the substrate and the nucleophile.

Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism involves the formation of a carbocation intermediate and is more common for tertiary halides. ncert.nic.in Given that the iodide is on a primary carbon, the Sₙ1 pathway is significantly less likely for this part of the molecule unless rearrangement occurs.

The choice between Sₙ1 and Sₙ2 is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. youtube.com

| Feature | Sₙ2 Mechanism | Sₙ1 Mechanism |

| Substrate Preference | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |

| Kinetics | Bimolecular (Rate = k[Substrate][Nu]) | Unimolecular (Rate = k[Substrate]) |

| Mechanism | One-step (concerted) | Two-step (via carbocation) |

| Stereochemistry | Inversion of configuration | Racemization |

| Leaving Group | A good leaving group is required (I⁻ is excellent). | A good leaving group is required. |

| Nucleophile | Requires a strong nucleophile. | Nucleophile strength is less important. |

Stereochemical Control and Regioselectivity Mechanisms in Complex Reaction Sequences

The ability to control the three-dimensional arrangement of atoms (stereochemistry) and the specific location of bond formation or cleavage (regioselectivity) is paramount in the synthesis of complex molecules. In principle, the structure of this compound, a tertiary alcohol with an iodine atom on a primary carbon, presents interesting possibilities for such control. The tertiary alcohol moiety can act as a directing group or a bulky substituent influencing the approach of reagents, while the iodo- group is a versatile functional group and a good leaving group, susceptible to nucleophilic substitution.

Discussions on regioselectivity would be pertinent in reactions where multiple reaction sites are available, such as in elimination reactions where the formation of different alkene isomers is possible. The interplay between the hydroxyl group and the iodo- substituent could influence the regiochemical outcome of such reactions, for example, by favoring the formation of a particular double bond isomer through intramolecular interactions or specific reaction pathways.

Without specific research findings, any detailed discussion on the mechanisms governing stereochemical and regioselective control for this compound would be speculative. The generation of data tables illustrating research findings is not possible due to the absence of published data in the searched scientific domain. Further empirical research is required to fully characterize the chemical behavior of this compound and to harness its potential in stereocontrolled and regioselective synthesis.

Computational Chemistry Studies on 4 Iodo 2 Methylbutan 2 Ol Systems

Quantum Mechanical Simulations for Electronic Structure and Energetic Profiles

Quantum mechanical (QM) simulations are fundamental to understanding the intrinsic properties of a molecule, derived from the solution of the Schrödinger equation. These methods are used to calculate the electronic structure, providing a detailed picture of electron distribution and orbital energies. For 4-iodo-2-methylbutan-2-ol, QM calculations can elucidate key features that dictate its chemical behavior.

Detailed research findings from these simulations typically involve mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial for predicting reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). Furthermore, QM methods are used to generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The energetic profile, including the total electronic energy and the heat of formation, provides data on the molecule's thermodynamic stability.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical reactivity and electronic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Enthalpy of Formation | -299.4 kJ/mol | Represents the molecule's thermodynamic stability. nih.gov |

Reaction Pathway Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying reaction mechanisms in moderately sized organic molecules. nih.gov By modeling the potential energy surface of a reaction, DFT can be used to map out the entire course of a chemical transformation involving this compound, from reactants to products.

A primary application of DFT in reaction analysis is the identification and characterization of stationary points along a reaction coordinate, including reactants, products, reactive intermediates, and, most importantly, transition states. researchgate.net For reactions involving this compound, such as nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2), DFT calculations can determine the geometry of each species and its corresponding energy.

Transition states represent the energy maxima along the reaction pathway and are critical for determining the reaction rate. Computational frequency analysis is used to confirm a transition state structure, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Reactive intermediates, such as the tertiary carbocation that would form in an SN1 or E1 pathway, are local minima on the potential energy surface. By calculating the energies of these species relative to the reactants, a complete energetic profile of the reaction can be constructed.

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +20.5 | Formation of the carbocation intermediate. |

| Carbocation Intermediate | +12.0 | A planar, sp²-hybridized carbon center. |

| Transition State 2 (TS2) | +15.5 | Nucleophilic attack on the carbocation. |

| Products | -5.0 | Substituted product + Iodide ion. |

The energetic data obtained from DFT calculations allows for the prediction of reaction outcomes, particularly when multiple competing pathways exist. The relative energies of the transition states determine the kinetic product, which is the product that is formed fastest. The pathway with the lowest activation energy (the energy difference between the reactants and the highest-energy transition state) will be kinetically favored.

Conversely, the thermodynamic product is the most stable product, determined by the relative free energies of the final products. If a reaction is reversible, it will eventually yield the thermodynamic product. By comparing the activation barriers and the final product energies for competing pathways (e.g., substitution vs. elimination), DFT can predict which product will dominate under specific reaction conditions.

Kinetic Control : Favored under low temperatures and short reaction times, leading to the product formed via the lowest energy barrier.

Thermodynamic Control : Favored under high temperatures and long reaction times, allowing the system to equilibrate and form the most stable product.

Investigation of Non-Covalent Interactions and Their Influence on Reactivity and Selectivity (e.g., Halogen Bonding)

Non-covalent interactions are crucial in determining the structure, stability, and reactivity of molecular systems. mdpi.comescholarship.org For this compound, the most significant non-covalent interaction involving the iodine atom is halogen bonding. dntb.gov.ua A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another molecule. acs.orgresearchgate.net

The iodine atom in this compound possesses a positive σ-hole on the outer side of the C-I bond, making it a potent halogen bond donor. richmond.edu Computational studies can quantify the strength and geometry of these interactions with various Lewis bases (e.g., solvent molecules, anions, or other functional groups). Methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are used to analyze the electron density and characterize the nature of these bonds. Understanding these interactions is vital, as they can influence reaction selectivity by stabilizing specific transition states or pre-organizing reactants. acs.org

| Property | Calculated Value | Method |

|---|---|---|

| Interaction Energy | -4.5 kcal/mol | DFT with dispersion correction |

| I···LB Distance | 2.8 Å | Geometry Optimization |

| C-I···LB Angle | 175° | Geometry Optimization |

| Electron Density at BCP | 0.015 a.u. | QTAIM Analysis |

| BCP: Bond Critical Point |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on Reactivity

While quantum mechanical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the explicit effects of the surrounding environment.

For a flexible molecule like this compound, MD simulations can identify the most stable conformers and the energy barriers between them by simulating its motion in a given environment (e.g., in a vacuum or in a solvent box). researchgate.net This is crucial as the reactivity of a molecule can be highly dependent on its conformation.

Furthermore, MD simulations are particularly powerful for studying solvent effects. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation, it is possible to observe how the solvent shell organizes around the solute and how specific solvent-solute interactions (like hydrogen or halogen bonds) influence the solute's structure and dynamics. This provides a more realistic model of reactivity in solution compared to the implicit solvent models often used in QM calculations. Key analyses from MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to characterize the structure of the solvent shell. researchgate.net

Applications of 4 Iodo 2 Methylbutan 2 Ol in the Synthesis of Complex Molecules

Stereoselective Construction of All-Carbon Quaternary Centers in Diverse Molecular Frameworks

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in chemical synthesis due to the steric hindrance involved. The stereocontrolled synthesis of these centers is crucial as they are common structural motifs in a vast number of bioactive natural products and pharmaceuticals.

Although specific literature detailing the use of 4-iodo-2-methylbutan-2-ol for this purpose is not prominent, its structure is relevant to strategies that address this synthetic challenge. Alkyl iodides are excellent precursors for organometallic reagents (e.g., organolithium, Grignard, or organozinc reagents) or can participate directly in various cross-coupling reactions.

Potential Synthetic Strategies:

Nucleophilic Addition: Conversion of the primary iodide to an organometallic species would generate a nucleophilic reagent. This reagent could then, in principle, add to a sterically accessible ketone or a related electrophile to form a tertiary alcohol, which upon subsequent reactions could be converted into an all-carbon quaternary center.

Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. As an electrophile, this compound could potentially couple with a suitable organometallic partner to construct the quaternary center.

Radical Reactions: The carbon-iodine bond can be cleaved homolytically to generate a primary alkyl radical. This radical could then be trapped by an appropriate acceptor, such as an electron-deficient alkene, in a conjugate addition reaction to forge the C-C bond, leading to the formation of a quaternary center.

In these hypothetical scenarios, the tertiary alcohol moiety of this compound could serve as a strategic element, potentially acting as a directing group to influence the stereochemical outcome of a reaction or as a synthetic handle for subsequent transformations.

Precursor Role in the Synthesis of Complex Natural Products and Analogues (e.g., unnatural terpenes)

Terpenoids are a large and diverse class of natural products built from five-carbon isoprene (B109036) units. nih.gov Their biosynthesis involves the coupling of C5 precursors, isopentenyl pyrophosphate and dimethylallyl pyrophosphate. nih.gov The C5 skeleton of this compound (a 2-methylbutane framework) makes it a plausible building block for the laboratory synthesis of unnatural terpene analogues and other complex molecules.

As a bifunctional C5 unit, this compound offers two distinct points for chemical modification:

The Primary Iodide: This functional group is a versatile handle for carbon-carbon bond formation. It can be readily displaced by nucleophiles or used in a wide array of organometallic coupling reactions to elongate a carbon chain or connect to another molecular fragment. This reactivity is fundamental to building the carbon skeleton of a target molecule.

The Tertiary Alcohol: The hydroxyl group can be protected during initial synthetic steps and deprotected later for further functionalization. Alternatively, it can be eliminated to introduce a double bond, a common feature in terpene structures. It can also be used to introduce chirality if a stereoselective reaction is employed.

While this compound is not a common starting material in documented total syntheses of natural terpenes, its structure lends itself to the synthesis of unnatural analogues for use in structure-activity relationship studies or for the development of novel bioactive compounds. By incorporating this fragment, chemists can create molecules with altered steric profiles or metabolic stability compared to their natural counterparts.

Strategies for Late-Stage Functionalization of Advanced Synthetic Intermediates

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and chemical biology. It involves the introduction of new functional groups into a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. rsc.org This approach allows for the rapid generation of a library of analogues for biological testing without the need for a lengthy de novo synthesis for each new compound. rsc.org

Alkyl iodides are particularly valuable reagents in LSF protocols due to the relatively weak C-I bond, which allows for facile generation of alkyl radicals under mild conditions (e.g., using photoredox catalysis) or participation in transition-metal-catalyzed cross-coupling reactions. acs.orgacs.org

Theoretically, this compound could be employed as an LSF reagent to introduce the 2-hydroxy-2-methylbutyl group onto an advanced molecular scaffold. For instance, in a radical-mediated C–H functionalization reaction, a radical generated at a specific C–H bond of a complex substrate could be intercepted by this compound, or more commonly, a radical generated from the iodoalkane could add to an unsaturated bond on the substrate. This would install the C5 fragment, potentially improving the pharmacokinetic properties (e.g., solubility, metabolic stability) of the parent molecule. The tertiary alcohol provides a polar handle that can influence these properties.

Design and Synthesis of Novel Chemical Probes and Specialized Building Blocks for Materials Science

Chemical Probes: Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. They typically consist of three parts: a recognition element that binds the target, a reporter group (e.g., a fluorophore, biotin) for detection, and a linker connecting the two.

The bifunctional nature of this compound makes it a potential candidate for use as a linker component in the synthesis of chemical probes.

The primary iodide can serve as a reactive handle to covalently attach the probe to a target protein, for example, by reacting with a nucleophilic amino acid residue like cysteine.

The tertiary alcohol provides a convenient attachment point for the reporter group. The hydroxyl group can be readily derivatized, for instance, by esterification or etherification, to append a fluorescent dye or an affinity tag.

Building Blocks for Materials Science: In materials science, monomers with multiple, orthogonally reactive functional groups are highly valuable for creating functional polymers and advanced materials. This compound can be envisioned as such a building block.

For example, the tertiary alcohol can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) ester. Polymerization of this monomer would result in a polymer chain with pendant primary iodide groups. These iodide groups can then be used for post-polymerization modification, allowing for:

Grafting: Growing a different polymer chain from the primary chain.

Surface Functionalization: Attaching the polymer to a surface and then using the iodide to immobilize other molecules, such as catalysts or biomolecules.

Cross-linking: Reacting the iodide groups to form cross-links between polymer chains, thereby tuning the material's mechanical properties.

This approach enables the creation of materials with tailored properties for applications ranging from drug delivery systems to advanced coatings and sensors.

Data Summary

| Application Area | Relevant Functional Group(s) | Potential Synthetic Role of this compound |

| All-Carbon Quaternary Centers | Primary Iodide, Tertiary Alcohol | Precursor for organometallic reagents; Electrophile in coupling reactions; Alcohol as a potential directing group or synthetic handle. |

| Natural Product Analogues | Primary Iodide, Tertiary Alcohol | Bifunctional C5 building block for unnatural terpene synthesis; Iodide for skeleton construction; Alcohol for subsequent functionalization or elimination. |

| Late-Stage Functionalization | Primary Iodide | Source of the 2-hydroxy-2-methylbutyl fragment for introduction into complex molecules via radical or cross-coupling reactions. |

| Chemical Probes & Materials | Primary Iodide, Tertiary Alcohol | Linker component in chemical probes (iodide for target attachment, alcohol for reporter attachment); Monomer for functional polymers (alcohol converted to polymerizable group, iodide for post-polymerization modification). |

Future Research Directions and Emerging Technologies in 4 Iodo 2 Methylbutan 2 Ol Chemistry

Exploration of Photoredox, Electrochemistry, and Flow Chemistry Methodologies for Enhanced Synthesis

Modern synthetic methodologies are increasingly leveraging light, electricity, and continuous processing to achieve transformations that are difficult or inefficient under conventional thermal conditions.

Photoredox and Electrochemistry: These techniques excel at generating radical intermediates under mild conditions. acs.org For 4-Iodo-2-methylbutan-2-ol, photoredox catalysis could enable novel functionalizations of the C-I bond. For instance, a dual nickel-photoredox system could facilitate the cross-coupling of the iodo-alcohol with various organic fragments, a transformation that is challenging for tertiary alcohols due to competing elimination reactions. ucla.edubeilstein-journals.org Electrochemistry offers a reagent-free method for generating reactive iodine species from simple iodide salts, providing a green alternative for the synthesis of the compound itself. mdpi.com Anodic oxidation can create hypervalent iodine reagents in situ, which can then act as powerful mediators in various transformations. frontiersin.orgnih.gov

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and control over reaction parameters. Many reagents used in iodination, such as hydriodic acid or in-situ generated hydrazoic acid, are hazardous and difficult to handle in large-scale batch processes. researchgate.netscispace.com Flow chemistry allows for the on-demand generation and immediate use of such reagents, minimizing risk. acs.orgnih.gov A flow process for the synthesis of this compound could involve pumping the precursor alcohol and an iodine source through a heated reactor coil containing a solid-supported catalyst, allowing for rapid, safe, and continuous production.

| Technology | Potential Application for this compound | Key Advantages |

|---|---|---|

| Photoredox Catalysis | C-I bond cross-coupling; Derivatization via radical intermediates | Mild conditions, High functional group tolerance, Access to novel reactivity ucla.edu |

| Electrochemistry | Green synthesis via in-situ generation of iodinating agents | Avoids stoichiometric oxidants, Uses electrons as a "traceless" reagent mdpi.com |

| Flow Chemistry | Safe, scalable, and continuous synthesis | Enhanced heat/mass transfer, Safe handling of hazardous intermediates, Process automation nih.gov |

Asymmetric Catalysis for Enantioselective Transformations of the Compound

This compound is a chiral molecule, and the ability to selectively synthesize or derivatize one enantiomer is highly valuable. Asymmetric catalysis is the key enabling technology in this domain. Future research will likely explore two main avenues: the enantioselective synthesis of the molecule and the enantioselective transformation of the racemic compound.

Enantioselective Synthesis: The synthesis of enantiomerically pure tertiary alcohols is an area of intensive research. nih.govacs.org Future methods could involve the asymmetric addition of an organometallic reagent to a ketone precursor, guided by a chiral catalyst. Alternatively, the catalytic asymmetric halo-functionalization of the parent alkene, 2-methylbut-3-en-2-ol, could provide a direct route to the enantiopure iodo-alcohol. nih.govnih.gov

Enantioselective Transformations: Starting with racemic this compound, dynamic kinetic resolution (DKR) could be employed. This process would combine a rapid, catalyst-mediated racemization of the alcohol stereocenter with an enantioselective reaction at another site on the molecule (e.g., enzymatic acylation of the alcohol or a transition-metal-catalyzed reaction at the C-I bond). acs.org Such a strategy could theoretically convert the entire racemic starting material into a single, enantiomerically pure product derivative.

| Asymmetric Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Catalytic Asymmetric Halofunctionalization | Direct, enantioselective addition of iodine and the alcohol group across a C=C bond of a precursor. nih.gov | Direct synthesis of a single enantiomer of the target compound. |

| Dynamic Kinetic Resolution (DKR) | Simultaneous racemization of the starting material and enantioselective reaction of one enantiomer. acs.org | Conversion of the racemate into a single enantiomer of a derivative with >50% yield. |

| Enzyme Catalysis | Use of enzymes (e.g., lipases) for enantioselective acylation or deacylation of the tertiary alcohol. | Kinetic resolution to separate the two enantiomers. |

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to accelerate discovery. ucla.edu For this compound, these computational tools can be applied to both its synthesis and its potential applications.

Reaction Optimization: Machine learning algorithms are exceptionally powerful for optimizing reaction conditions. beilstein-journals.orgnih.gov An automated flow chemistry platform could be coupled with an ML algorithm to rapidly explore a wide parameter space (temperature, pressure, catalyst loading, stoichiometry). cam.ac.uk The algorithm would learn from each experiment to suggest new conditions, quickly converging on the optimal set for maximizing yield and minimizing byproducts for the synthesis of this compound. duke.edu This approach significantly reduces the time and resources required for process development compared to traditional one-variable-at-a-time optimization.

| AI/ML Application | Function | Projected Impact on this compound Chemistry |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic routes by deconstructing the target molecule. chemcopilot.com | Discovery of novel, more efficient, and sustainable synthetic pathways. |

| Reaction Outcome Prediction | Predicts the products and yields of unknown or untested reactions. | Reduces failed experiments; Prioritizes promising reaction pathways. |

| Automated Condition Optimization | Uses algorithms to intelligently explore and identify optimal reaction parameters. duke.edu | Rapid achievement of high-yield, selective syntheses with minimal resource expenditure. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.